molecular formula C15H23N B12985409 (S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine

(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine

Cat. No.: B12985409
M. Wt: 217.35 g/mol
InChI Key: FYKPJHGBHIOBKI-AWEZNQCLSA-N
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Description

(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a highly methylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a pentamethylphenyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride or potassium tert-butoxide are employed to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in THF or DMF.

Major Products

The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine: The enantiomer of the compound, differing in its spatial arrangement.

    2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(2,3,4,5,6-Tetramethylphenyl)pyrrolidine: A similar compound with one less methyl group on the phenyl ring.

Uniqueness

(S)-2-(2,3,4,5,6-Pentamethylphenyl)pyrrolidine is unique due to its high degree of methylation and chiral nature, which confer specific chemical and biological properties that are distinct from its analogs

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

(2S)-2-(2,3,4,5,6-pentamethylphenyl)pyrrolidine

InChI

InChI=1S/C15H23N/c1-9-10(2)12(4)15(13(5)11(9)3)14-7-6-8-16-14/h14,16H,6-8H2,1-5H3/t14-/m0/s1

InChI Key

FYKPJHGBHIOBKI-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1C)C)[C@@H]2CCCN2)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C2CCCN2)C)C

Origin of Product

United States

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